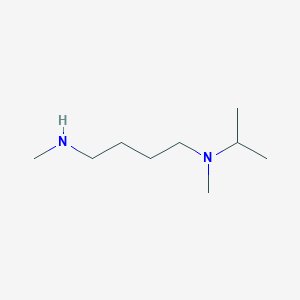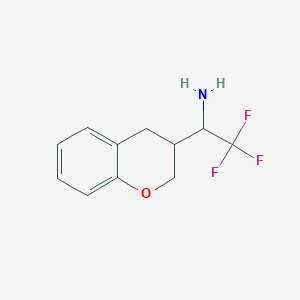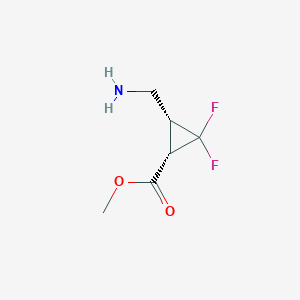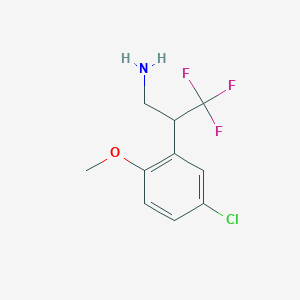![molecular formula C7H14N2O B15311737 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B15311737.png)
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-5-oxa-2,8-diazaspiro[35]nonane is a heterocyclic compound with a unique spiro structure It is characterized by the presence of an oxygen atom and two nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a linear precursor containing the necessary functional groups. The reaction conditions often include the use of a base to facilitate the cyclization process and solvents such as dichloromethane or ethanol to dissolve the reactants .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane
- tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
8-Methyl-5-oxa-2,8-diazaspiro[3.5]nonane is unique due to its specific spiro structure and the presence of both oxygen and nitrogen atoms within the ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
8-methyl-5-oxa-2,8-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C7H14N2O/c1-9-2-3-10-7(6-9)4-8-5-7/h8H,2-6H2,1H3 |
InChI Key |
FJQXZZBTUUNIBK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC2(C1)CNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Sodium5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1,3,4-thiadiazole-2-carboxylate](/img/structure/B15311671.png)

![N-[1-(2-aminoethyl)piperidin-4-yl]butanamide](/img/structure/B15311684.png)



![4-Isopropyl-7-methyl-1-oxaspiro[2.5]octane](/img/structure/B15311702.png)



